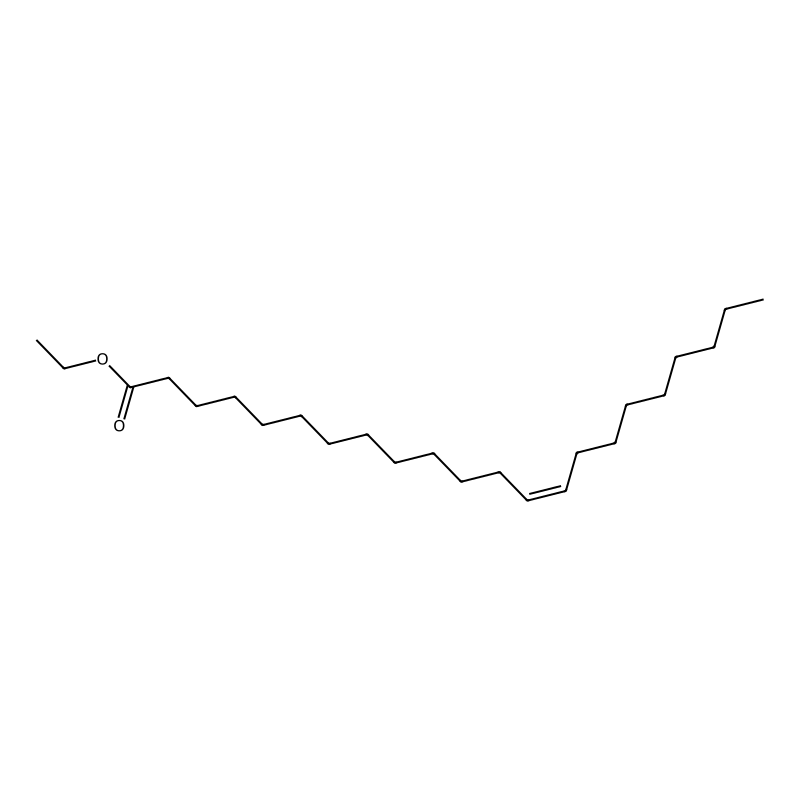Ethyl erucate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Analytical Chemistry:
Ethyl erucate serves as a certified reference material (CRM) in ion-exchange chromatography (IC) [VWR, Ethyl erucate (neat), CRM]. IC is an analytical technique that separates and quantifies ions in aqueous solutions. Ethyl erucate's well-defined structure and high purity make it ideal for calibrating instruments and ensuring accurate analysis, particularly for trace-level detection of environmental contaminants or food components [VWR, Ethyl erucate (neat), CRM].
Biomaterial Research:
Recent studies explore the potential of ethyl erucate for developing biocompatible and biodegradable materials. Its long-chain structure and hydrophobic nature make it suitable for various applications, including:
- Drug delivery: Ethyl erucate-based nanoparticles can encapsulate and deliver drugs within the body, potentially improving targeted therapy and reducing side effects [].
- Tissue engineering: Ethyl erucate can be incorporated into scaffolds used for tissue regeneration due to its biocompatibility and ability to support cell growth [].
Agricultural Research:
Ethyl erucate plays a role in plant defense mechanisms against insects and herbivores. Research suggests that it disrupts insect feeding behavior and development, potentially leading to the development of biopesticides derived from ethyl erucate or plants with high levels of this compound [].
Food Science Research:
While high levels of ethyl erucate in rapeseed oil were once considered undesirable due to potential health concerns, recent studies suggest it may possess beneficial properties. Research is ongoing to investigate the potential effects of ethyl erucate on:
- Blood cholesterol levels: Some studies indicate that ethyl erucate may help lower low-density lipoprotein (LDL) cholesterol, commonly known as "bad" cholesterol, while increasing high-density lipoprotein (HDL) cholesterol, or "good" cholesterol [].
- Anti-inflammatory properties: Ethyl erucate might exhibit anti-inflammatory effects, potentially offering benefits for various inflammatory conditions [].
Ethyl erucate is an organic compound classified as an ester, specifically the ethyl ester of erucic acid. Its molecular formula is and has a molecular mass of approximately 366.62 g/mol. Ethyl erucate is a colorless to pale yellow liquid with a melting point of 34 °C and a boiling point ranging from 229 to 230 °C. It is known for its low density, which is about 0.8648 g/cm³ at 20 °C .
Erucic acid, the precursor to ethyl erucate, is a monounsaturated omega-9 fatty acid prevalent in various plants, particularly in the Brassicaceae family, including rapeseed and mustard oil . The structure of ethyl erucate features a long hydrocarbon chain typical of fatty acid esters, contributing to its properties and applications.
The mechanism of action of ethyl erucate is not fully understood but is a subject of ongoing research. Some studies suggest potential roles in:
- Hydrolysis: Ethyl erucate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield erucic acid and ethanol.
- Transesterification: It can react with other alcohols to form different fatty acid esters, which is significant in biodiesel production.
- Oxidation: Ethyl erucate can be oxidized to form various products, including carboxylic acids or aldehydes, depending on the reaction conditions .
- Ethenolysis: This reaction involves the cleavage of the double bond in the fatty acid chain using ethylene, producing shorter-chain esters or other valuable products .
- Cardiovascular Effects: High levels of erucic acid consumption have been linked to myocardial lipidosis in animal studies, raising concerns about its safety as a food additive .
- Nutritional Value: Some studies suggest that fatty acids like those found in ethyl erucate may play roles in cellular signaling and inflammation regulation.
Ethyl erucate can be synthesized through various methods:
- Esterification: The most common method involves the reaction between erucic acid and ethanol in the presence of an acid catalyst (such as sulfuric acid). This process typically requires heating to facilitate the reaction.
- Transesterification: This method involves reacting triglycerides (fats or oils) with ethanol under basic conditions (using sodium hydroxide or potassium hydroxide) to produce ethyl esters like ethyl erucate.
Ethyl erucate has several applications across various industries:
- Cosmetics and Personal Care: Due to its emollient properties, it is used in lotions and creams.
- Food Industry: As a flavoring agent or food additive, although its use is regulated due to safety concerns related to high levels of erucic acid.
- Industrial
Ethyl erucate shares similarities with several other fatty acid esters. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl oleate | C20H38O2 | Derived from oleic acid; more common in food oils. |
| Ethyl linoleate | C18H32O2 | Contains two double bonds; more reactive than ethyl erucate. |
| Ethyl palmitate | C16H32O2 | Saturated fat; used widely in cosmetics for stability. |
| Ethyl stearate | C18H36O2 | Saturated fat; often used as an emulsifier. |
Uniqueness of Ethyl Erucate
Ethyl erucate's uniqueness lies primarily in its long-chain structure derived from erucic acid, which contributes specific properties such as viscosity and solubility that are advantageous in cosmetic formulations and industrial applications. Its relatively high boiling point compared to shorter-chain esters makes it suitable for applications requiring thermal stability.








